molecular formula C13H13NO2 B5537629 N-(furan-2-ylmethyl)-2-methylbenzamide

N-(furan-2-ylmethyl)-2-methylbenzamide

Cat. No.: B5537629
M. Wt: 215.25 g/mol
InChI Key: UXIIWEXTWQAJSJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methylbenzamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with furan-2-ylmethanamine. This reaction can be facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions. The reaction is often carried out in a solvent like dichloromethane at room temperature, followed by purification through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 2-methylbenzoic acid and furan-2-ylmethanamine, resulting in higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure with a hydrazide group instead of an amide.

    Furan-2-ylmethyl furan-2-carboxylate: Contains two furan rings and an ester group.

    N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure with an additional furan ring

Uniqueness

N-(furan-2-ylmethyl)-2-methylbenzamide is unique due to its specific combination of a furan ring and a benzamide structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-5-2-3-7-12(10)13(15)14-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIIWEXTWQAJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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